molecular formula C21H18N2O2 B11329522 3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11329522
M. Wt: 330.4 g/mol
InChI Key: FXSBZFJQDWDLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine (quinolin-8-ylamine) in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzofuran ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the quinolin-8-yl group.

    N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the methyl groups.

    3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxylic acid: Has a carboxylic acid instead of a carboxamide group.

Uniqueness

The presence of both the quinolin-8-yl group and the three methyl groups in 3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-12-10-13(2)18-14(3)20(25-17(18)11-12)21(24)23-16-8-4-6-15-7-5-9-22-19(15)16/h4-11H,1-3H3,(H,23,24)

InChI Key

FXSBZFJQDWDLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.